![molecular formula C14H25F3N2O5 B12374931 (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which are often used in scientific research to trace molecular pathways and interactions. The trifluoroacetic acid component adds to the compound’s stability and solubility in various solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid typically involves multiple steps:
Isotopic Labeling: The starting materials are isotopically labeled amino acids, which are synthesized using ^15N and ^13C precursors.
Peptide Bond Formation: The labeled amino acids undergo peptide bond formation through condensation reactions, often facilitated by coupling reagents like EDCI or DCC.
Protection and Deprotection: Protecting groups are used to prevent side reactions during synthesis. These groups are later removed under specific conditions.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, ensuring the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, using automated synthesizers, and employing large-scale purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
Chemistry
The isotopically labeled compound is used in NMR spectroscopy to study molecular structures and dynamics. It helps in understanding reaction mechanisms and molecular interactions.
Biology
In biological research, the compound is used to trace metabolic pathways and protein interactions. The isotopic labels allow for precise tracking of the compound within biological systems.
Medicine
The compound can be used in drug development and pharmacokinetics studies to understand the distribution and metabolism of drugs.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique isotopic labeling provides insights into reaction mechanisms and material properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to study these interactions in detail, revealing the pathways and mechanisms involved. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent reactions.
類似化合物との比較
Similar Compounds
(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid: Similar structure but without isotopic labeling.
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-methylpentanoyl]amino]-3-methylpentanoic acid: Labeled with ^15N but not ^13C.
Uniqueness
The unique combination of ^15N and ^13C labeling in (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid allows for detailed studies of molecular interactions and pathways. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope.
特性
分子式 |
C14H25F3N2O5 |
|---|---|
分子量 |
365.30 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1/i2+1,3+1,6+1,7+1,9+1,11+1,13+1; |
InChIキー |
HLGNYRXYXQCEQW-PARMHCJRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)N[13C](=O)[13C@H]([13CH2][13CH]([13CH3])[13CH3])[15NH2].C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



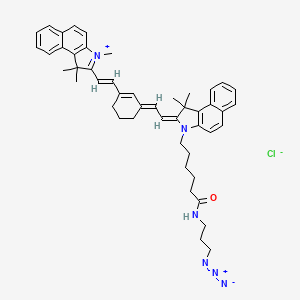
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
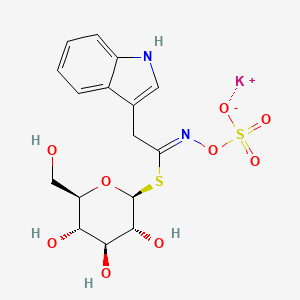
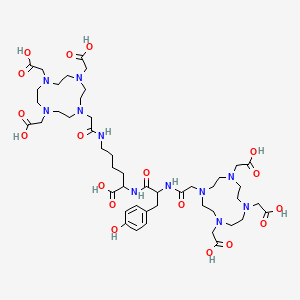

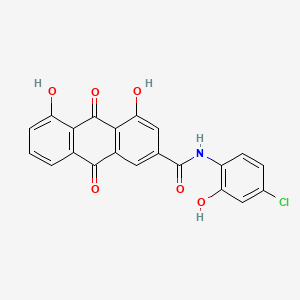
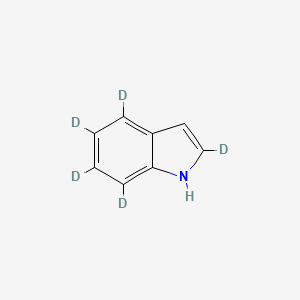
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

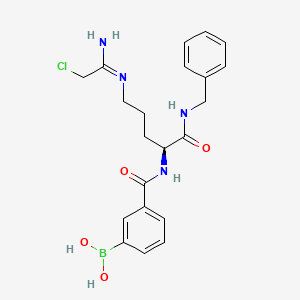
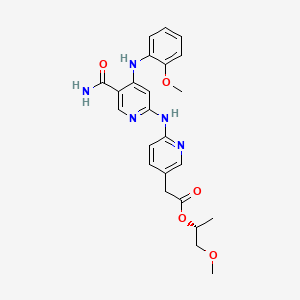
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
